3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol
Description
3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a fluorinated pyridazine ring. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic properties, while the fluorine substituent enhances metabolic stability and bioavailability.
Properties
CAS No. |
162437-93-6 |
|---|---|
Molecular Formula |
C7H5FN2O |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-(6-fluoropyridazin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,5H2 |
InChI Key |
LGTIQFAKKMZNCS-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN=C1C#CCO)F |
Canonical SMILES |
C1=CC(=NN=C1C#CCO)F |
Synonyms |
2-Propyn-1-ol,3-(6-fluoro-3-pyridazinyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol include prop-2-yn-1-ol derivatives with substituted pyridine or pyridazine rings. The table below highlights critical differences:
*Estimated based on structural similarity.
Key Observations:
- Heterocycle Effects: Pyridazine (two adjacent N atoms) vs. pyridine (one N) or quinoxaline (two N atoms in fused benzene ring) alters electron distribution and hydrogen-bonding capacity. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine derivatives .
- Substituent Influence: The 6-fluoro group in the pyridazine ring improves lipophilicity and metabolic resistance compared to non-fluorinated analogs. Amino or pyrrolidinyl groups (e.g., in ) increase solubility but may reduce membrane permeability.
- Biological Activity: LA-55 (quinoxaline derivative) induces apoptosis in A549 lung cancer cells via ROS production .
Crystallographic and Validation Data
Accurate structural characterization of these compounds relies on X-ray crystallography, often refined using SHELXL . Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by the propargyl alcohol’s hydroxyl group and heterocyclic substituents . For instance, the hydroxyl group in 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol can form intermolecular H-bonds, affecting its crystalline morphology .
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